3-Chloromethyl-2,7-dichloroquinoline

Overview

Description

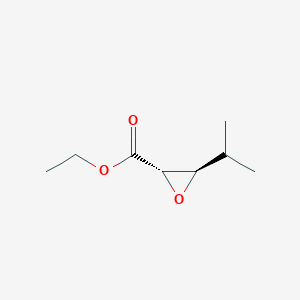

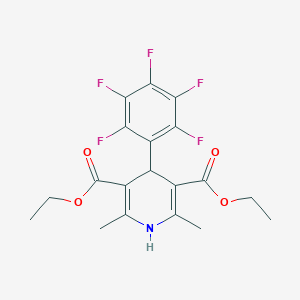

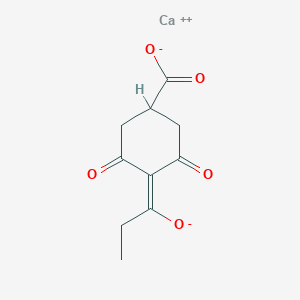

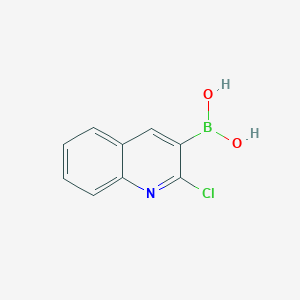

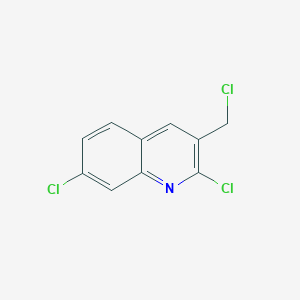

3-Chloromethyl-2,7-dichloroquinoline (CAS# 137776-95-5) is a useful research chemical . It has an empirical formula of C10H6Cl3N .

Molecular Structure Analysis

The molecular weight of this compound is 246.52 . The SMILES string representation is ClCc1cc2ccc(Cl)cc2nc1Cl .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Antimicrobial and Antifungal Activities

3-Chloromethyl-2,7-dichloroquinoline derivatives have been explored for their antimicrobial and antifungal activities. Research indicates that certain compounds synthesized from this compound exhibit weak antimicrobial and antifungal properties. Specifically, compounds with a 3-spiro-cyclopentyl radical demonstrated notable activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова et al., 2014).

Antitumor Activities

7-chloro-4-phenoxyquinoline derivatives, which are closely related to this compound, have shown promising results as potential antitumor drugs. These derivatives, especially compounds 3a and 3d, displayed significant cytotoxic activity against human cancer cell lines, suggesting their potential in cancer treatment research (Kouznetsov et al., 2016).

Antioxidant Properties

Certain novel chloroquinoline analogs, including derivatives of this compound, have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds showcased strong antioxidant activity, comparable to that of ascorbic acid, making them promising candidates for further investigation as antioxidants (Abdi et al., 2021).

Synthesis of Heterocyclic Systems

This compound and its derivatives have been utilized in the synthesis of complex heterocyclic systems. These compounds serve as building blocks for synthesizing diverse molecular structures, contributing to the development of new materials and drugs (Hamama et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-Chloromethyl-2,7-dichloroquinoline are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As a unique chemical, it may interact with various biochemical pathways, but specific details are currently unavailable .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is unclear. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

properties

IUPAC Name |

2,7-dichloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGUBRIEPCZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568987 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137776-95-5 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137776-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137776-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.